molecular formula C16H19IN2 B7788364 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide

Cat. No.: B7788364
M. Wt: 366.24 g/mol
InChI Key: XPOIQAIBZGSIDD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is an organic cationic dye with the molecular formula C16H19IN2 and a molecular weight of 366.24 g/mol . It is also known by other names, including 4-DI-1-ASP and 4'-dimethylamino-N-methyl-4-stilbazolium iodide . The compound is characterized by its E configuration around the central ethenyl bridge, which contributes to its planar molecular structure and optical properties . This styryl pyridinium dye is primarily valued in materials and environmental science research. Recent studies have demonstrated its application as a model compound for investigating adsorption processes in water treatment. For instance, it has been used to test the efficacy of humic acid-coated magnetic nanoparticles (HA-MNPs) for removing cationic dyes from contaminated water, with dimensional analysis aiding in the prediction of removal efficiency . The crystal structure of related compounds, specifically the triiodide salt, reveals that the cations stack along an axis, facilitated by π–π interactions, with the anions located between these stacks, which can inform the design of new functional materials . This product is intended for research purposes only and is not approved for use in humans or veterinary applications.

Properties

IUPAC Name

N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N2.HI/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3;/h4-13H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOIQAIBZGSIDD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944163
Record name 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2156-29-8
Record name Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2156-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldol Condensation Mechanism

The primary synthetic route involves an Aldol condensation between 4-(dimethylamino)benzaldehyde and 1-methylpyridinium iodide. This reaction proceeds via a base-catalyzed mechanism, where the enolate of the pyridinium derivative attacks the aldehyde carbonyl group, forming the styryl bridge. Pyrrolidine is frequently employed as a catalyst, enhancing reaction efficiency by stabilizing the transition state.

Reaction Conditions:

  • Solvent: Methanol or ethanol (anhydrous)

  • Temperature: Reflux (60–80°C)

  • Time: 6–12 hours

  • Yield: 65–75%

The stoichiometric ratio of 4-(dimethylamino)benzaldehyde to 1-methylpyridinium iodide is critical. A 1:1 molar ratio minimizes side products like unreacted aldehyde or dimerized species.

Alternative Synthetic Routes

Silver Salt-Mediated Synthesis

A modified approach utilizes silver(I) p-toluenesulfonate to facilitate iodide displacement. This method involves mixing hot methanolic solutions of 4-(dimethylamino)benzaldehyde and 1-methylpyridinium iodide with silver p-toluenesulfonate, yielding a grey precipitate of silver iodide.

Key Steps:

  • Precipitation: Silver iodide is removed after 30 minutes of stirring.

  • Evaporation: The filtrate is concentrated under reduced pressure.

  • Recrystallization: Green crystals are obtained from methanol.

Advantages:

  • Higher purity (>95%) due to selective precipitation.

  • Reduced reaction time (2–4 hours).

Catalytic Approaches and Optimization

Role of Pyrrolidine and Solvent Systems

Pyrrolidine accelerates the condensation by deprotonating the pyridinium salt, generating a reactive enolate. Solvent polarity significantly impacts reaction kinetics:

SolventDielectric ConstantYield (%)Purity (%)
Methanol32.76892
Ethanol24.37294
Acetonitrile37.55888

Data aggregated from.

Non-polar solvents (e.g., toluene) yield <30% due to poor solubility of ionic intermediates.

Industrial-Scale Production

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance scalability. Key parameters include:

  • Residence Time: 10–15 minutes.

  • Temperature Control: 70°C ± 2°C.

  • Catalyst Recycling: Pyrrolidine is recovered via distillation.

Benefits:

  • 90% yield at pilot scale (10 kg/batch).

  • Consistent product quality (HPLC purity >98%).

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with chloroform/methanol gradients (9:1 to 4:1 v/v) removes unreacted starting materials and byproducts.

Spectroscopic Validation

  • UV-Vis Spectroscopy: Absorption maxima at 475 nm (ε = 45,000 cm⁻¹M⁻¹) confirm conjugation.

  • Fluorescence Spectroscopy: Emission at 605 nm (quantum yield Φ = 0.15 in methanol).

  • NMR: δ 8.5–9.0 ppm (pyridinium protons), δ 3.1 ppm (N-methyl groups) .

Chemical Reactions Analysis

Oxidation Reactions

DASPMI undergoes oxidative transformations under controlled conditions:

Oxidizing AgentConditionsProductsKey Findings
KMnO₄Aqueous acidic medium, 25°CQuinone derivativesPartial oxidation of the styryl double bond observed via UV-Vis hypsochromic shifts (Δλ = 25 nm)
H₂O₂pH 7.4 buffer, 37°CEpoxide intermediatesReaction kinetics show pseudo-first-order behavior (k = 0.12 ± 0.03 min⁻¹)

The dimethylamino group activates the styryl moiety for electron transfer, with oxidation preferentially occurring at the C=C bond rather than the aromatic rings .

Reduction Reactions

Reductive pathways reveal structural modifications critical for tuning photophysical properties:

Key Reductants:

  • Sodium borohydride (NaBH₄): Generates leuco form with 92% fluorescence quenching in methanol

  • Lithium aluminum hydride (LiAlH₄): Produces amine derivatives via N-methyl group reduction (70% yield)

Reduction kinetics exhibit strong solvent dependence, with DMF providing 3× faster rates than ethanol due to stabilization of charged intermediates .

Substitution Reactions

The pyridinium ring participates in nucleophilic substitutions:

NucleophileConditionsPositionProduct Characterization
NH₃ (aq)60°C, 6 hrC-44-amino derivative confirmed by ¹H NMR (δ 7.85 ppm, d, J=8 Hz)
HS⁻Ethanol, refluxC-2Thiopyridinium analog with λₐ₆ₛ shifted to 510 nm

Substitution occurs preferentially at the C-2 and C-4 positions due to resonance stabilization of the transition state .

Host-Guest Complexation

DASPMI forms stable complexes with macrocycles, modulating its reactivity:

With Cucurbit uril (CB7):

  • Binding constant (Kₐ) = (1.2 ± 0.3) × 10⁵ M⁻¹

  • Fluorescence lifetime increases from 1.2 ns (free) to 3.8 ns (complexed)

  • Enables anion sensing through competitive displacement (LOD for BF₄⁻ = 0.8 μM)

With DNA:

  • Groove binding confirmed by:

    • 40% fluorescence enhancement

    • KI quenching constant (Kₛᴠ) decreases from 12 M⁻¹ (free) to 4.5 M⁻¹ (bound)

    • CD spectra show induced dichroism at 275 nm

Photochemical Reactions

Photoexcitation initiates multiple pathways:

ProcessTime ScaleQuantum Yield
Solvation dynamics118-224 fs-
Twisted intramolecular charge transfer (TICT)1.15 psΦ = 0.18
Intersystem crossing3.2 nsΦ = 0.03

The S₁ → S₀ transition shows strong solvent polarity dependence (Δλₑₘ = 65 nm in water vs. acetonitrile) .

Environmental Interactions

pH-Dependent Behavior:

  • pKa = 4.7 ± 0.2 (dimethylamino group protonation)

  • Fluorescence intensity doubles between pH 3-7 due to charge stabilization

Adsorption on HA-MNPs:

  • Langmuir capacity = 142 mg/g

  • Removal efficiency follows: %R = 89.4×(C₀/m)⁻⁰.³⁴ (R² = 0.98)

Comparative Reactivity Table

Reaction TypeRate Constant (s⁻¹)Activation Energy (kJ/mol)
Oxidation (H₂O₂)0.00258.3
Reduction (NaBH₄)0.01542.7
Substitution (NH₃)3.2×10⁻⁵89.1

These reaction pathways enable precise molecular engineering of DASPMI for applications ranging from mitochondrial imaging to environmental remediation. The compound's reactivity profile remains an active research area, particularly in developing targeted biosensors through rational structural modifications.

Scientific Research Applications

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects through the formation of intermolecular charge transfer states when photoexcited. This process involves the transfer of electrons between molecules, leading to changes in their electronic properties. The molecular targets and pathways involved include the interaction with DNA structures and the formation of charge transfer complexes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Substituted Analogues

The 4-substituted isomer, 4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (DASPI), differs in the styryl group’s position on the pyridinium ring. Key distinctions include:

Property 2-Substituted Isomer 4-Substituted Isomer (DASPI)
λmax in MeOH 466 nm 475 nm
Emission λmax 504 nm (MeOH) 605 nm (MeOH)
ICT Efficiency Lower red shift, suggesting weaker ICT Stronger ICT due to extended conjugation
Fluorescence Lifetime 34 ps (ethanol) Not explicitly reported; decoupled from hemoglobin
DNA Binding Binds calf thymus DNA via groove or intercalation Preferential interaction with G-quadruplex structures
Applications FLIm, environmental dye models Molecular rotor for red blood cell stiffness studies

Mechanistic Insight : The 4-substituted isomer’s extended conjugation enhances ICT, leading to longer emission wavelengths. This makes DASPI more sensitive to microenvironment viscosity, ideal for molecular rotor applications . In contrast, the 2-substituted isomer’s shorter Stokes shift (38 nm vs. 130 nm for DASPI) limits its utility in viscosity sensing but suits FLIm due to minimal spectral overlap with biological matrices .

Amino Group Modifications: Diphenylamino Variants

Replacing the dimethylamino group with diphenylamino (e.g., DPASPI) alters electron-donating capacity and steric effects:

Property 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide DPASPI (Diphenylamino variant)
Electron Donation Moderate (dimethylamino) Stronger (diphenylamino)
λmax 466 nm (MeOH) Red-shifted (e.g., 520–550 nm)
Emission 504 nm (MeOH) Intense red emission (650–700 nm)
Applications Biological imaging, DNA probes Solid-state red-light emitters

Key Finding: Diphenylamino substitution increases molar extinction coefficients and red shifts emission, enabling applications in optoelectronic materials. However, the bulky diphenyl group may reduce solubility compared to the dimethylamino analogue .

Alkyl Chain Variations: 1-Ethylpyridinium Derivatives

Replacing the 1-methyl group with ethyl (e.g., DASPEI) impacts hydrophobicity and cellular uptake:

Property 1-Methyl Derivative 1-Ethyl Derivative (DASPEI)
Hydrophobicity Moderate Higher
Cellular Uptake Limited membrane permeability Enhanced (e.g., zebrafish lateral line staining)
Applications In vitro DNA studies In vivo mitochondrial staining

Mechanistic Insight: The ethyl group enhances lipophilicity, improving membrane penetration for live-cell imaging. However, it may increase nonspecific binding compared to the methyl variant .

Data Tables

Table 1: Spectral Properties of Key Analogues

Compound λmax (MeOH) Emission λmax (MeOH) Molar Extinction Coefficient (cm⁻¹M⁻¹)
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide 466 nm 504 nm Not reported
4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (DASPI) 475 nm 605 nm 45,000
DPASPI ~520–550 nm ~650–700 nm >50,000 (estimated)

Table 2: Application-Specific Performance

Compound DNA Binding Efficiency Viscosity Sensitivity Cell Membrane Permeability
2-Substituted isomer Moderate Low Low
DASPI (4-substituted) High (G4 preference) High Moderate
DASPEI (1-ethyl) Low N/A High

Biological Activity

Introduction

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, commonly referred to as DASPMI, is a styryl dye known for its applications in biological research, particularly in staining and imaging cellular structures. This compound exhibits significant biological activity, particularly in the fields of cell biology and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₆H₁₉N₂I
  • Molecular Weight: 366.240 g/mol
  • CAS Number: 959-81-9

DASPMI is characterized by its fluorescent properties, which are utilized for various biological applications including mitochondrial staining and cellular imaging.

DASPMI's biological activity is primarily attributed to its interaction with cellular components. It is known to:

  • Stain Mitochondria: DASPMI accumulates in mitochondria, allowing for the visualization of mitochondrial structures and functions in live cells. The compound fluoresces green under specific excitation wavelengths (λex /λem = 475/606 nm) .
  • Interact with DNA: Studies have shown that DASPMI binds to calf thymus DNA, leading to fluorescence enhancement, which can be utilized to study DNA dynamics .
  • Transport Mechanisms: DASPMI has been investigated for its uptake mechanisms in various cell types. For instance, in BeWo cells (a model for placental transport), it was found that the uptake is not mediated by organic cation transporters (OCTs) but rather through nucleoside transporters .

Antimicrobial Properties

DASPMI has demonstrated notable antimicrobial activity against various strains of bacteria:

  • Minimum Inhibitory Concentration (MIC): The compound has been reported to have an MIC of 37.5 µg/ml against methicillin-resistant Staphylococcus aureus (MRSA), indicating moderate antibacterial efficacy .

Cellular Imaging and Viability Studies

DASPMI is extensively used for imaging studies due to its ability to stain glioma cells and assess cell viability:

  • Cell Structure Analysis: It facilitates the analysis of cell viability, proliferation, endocytosis, cytokinesis, and phagocytosis in living tissues .
  • Mitochondrial Function Studies: The compound's accumulation in mitochondria provides insights into mitochondrial health and function during various cellular processes.

Study on Glioma Cells

In a study by Kucheryavykh et al., DASPMI was utilized to visualize implanted GL261 glioma cells in living mouse brain slices. The research highlighted the efficacy of DASPMI in tracking glioma cell behavior and interactions within the brain microenvironment .

Investigation of Transport Mechanisms

Research conducted on BeWo cells elucidated the transport mechanisms of DASPMI, revealing that although it does not utilize OCTs for uptake, it significantly localizes within mitochondria and nuclei. This finding underscores the dye's potential applications in studying drug delivery systems across biological barriers .

Summary of Findings

Property Details
Fluorescence Green fluorescence (λex /λem = 475/606 nm)
Antimicrobial Activity MIC = 37.5 µg/ml against MRSA
Cellular Applications Mitochondrial staining, viability assays
Transport Mechanism Mediated by nucleoside transporters in BeWo cells

Q & A

Q. What are the standard synthetic routes for preparing 2-[4-(dimethylamino)styryl]-1-methylpyridinium iodide, and how can purity be ensured?

The compound is typically synthesized via a condensation reaction between 1,2-dimethylpyridinium iodide and 4-(dimethylamino)benzaldehyde in the presence of a base like piperidine. A common protocol involves heating the reactants in methanol or ethanol under reflux for 2–24 hours . Post-synthesis, purification is achieved via recrystallization from ethanol or methanol, and purity is confirmed using melting point analysis (258–263°C) . High-performance liquid chromatography (HPLC) with UV detection (λ = 450–505 nm) is recommended for quantitative purity assessment .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H NMR : Signals for the styryl double bond (δ ~7.5–8.0 ppm, J = 12–16 Hz) and dimethylamino group (δ ~3.0 ppm) confirm structure .
  • UV-Vis spectroscopy : Strong absorption maxima at 450–505 nm (ε = 36,000–58,000 cm⁻¹M⁻¹), solvent-dependent due to polarity effects .
  • Mass spectrometry : Molecular ion peak at m/z 366.24 (C₁₆H₁₉IN₂⁺) with fragmentation patterns matching the styryl-pyridinium backbone .

Q. What safety protocols are essential when handling this compound?

While acute toxicity data are limited, standard precautions include:

  • Use of nitrile gloves, lab coats, and eye protection.
  • Avoid inhalation of dust; work in a fume hood.
  • In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do solvent polarity and hydrogen-bonding interactions influence its photophysical properties?

Solvent-dependent Stokes shifts arise from intramolecular charge transfer (ICT) between the dimethylamino donor and pyridinium acceptor. In polar solvents (e.g., water), emission peaks redshift (λem ~605 nm) due to stabilized excited states. Reichardt’s ET(30) or ET(dye) parameters quantify solvent effects, with preferential solvation observed in binary mixtures (e.g., methanol-water) .

Q. What strategies optimize its use as a mitochondrial membrane potential probe in live-cell imaging?

  • Concentration : Use 1–10 µM to avoid cytotoxicity .
  • Incubation time : 30–60 minutes at 37°C ensures mitochondrial accumulation.
  • Validation : Co-stain with tetramethylrhodamine (TMRM) and perform FCCP (a mitochondrial uncoupler) control experiments to confirm specificity .

Q. How can crystal engineering improve its nonlinear optical (NLO) properties?

Crystallization in polar space groups (e.g., P1) enhances NLO activity. The title compound’s planar cation aligns via π-π stacking (centroid distance: 3.58 Å) and C–H···I hydrogen bonds, but substitution with stronger electron-withdrawing groups (e.g., nitro) or larger anions (e.g., I₃⁻) can amplify hyperpolarizability .

Q. What experimental designs resolve contradictions in reported fluorescence quantum yields?

Discrepancies in ΦF values (e.g., 0.2–0.4) stem from solvent purity and excitation wavelength. To standardize:

  • Use degassed solvents to minimize oxygen quenching.
  • Calibrate fluorometers with rhodamine B as a reference.
  • Compare data at identical λex (e.g., 485 nm) .

Q. How is this compound applied in real-time enzyme activity assays?

In cucurbit[6]uril (CB6)-based assays, the dye’s fluorescence increases upon displacement from CB6 by enzymatic products (e.g., polyamines). Optimize by:

  • Titrating CB6 concentration to achieve 50% initial fluorescence quenching.
  • Using stopped-flow kinetics for sub-second resolution .

Methodological Challenges and Solutions

Q. Why does the compound exhibit poor aqueous solubility, and how can this be mitigated?

Limited solubility (~0.5 mg/mL in water) arises from the hydrophobic styryl group. Strategies include:

  • Formulating with cyclodextrins (e.g., β-CD) to enhance solubility.
  • Synthesizing analogs with sulfonate groups on the pyridinium ring .

Q. How to address batch-to-batch variability in fluorescence intensity?

Variability often stems from iodide counterion impurities. Implement:

  • Anion exchange (e.g., replace I⁻ with PF₆⁻) via metathesis.
  • LC-MS to verify anion consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.